

head-to-head comparison of R-137696 and barusiban

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Compound of Interest

Compound Name: R-137696

Cat. No.: B15617888

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An objective comparison of the oxytocin receptor antagonists Barusiban and Atosiban for researchers, scientists, and drug development professionals.

Disclaimer: Information on the compound "**R-137696**" is not available in the public scientific literature. Therefore, this guide provides a head-to-head comparison between barusiban and atosiban, a clinically relevant and well-documented oxytocin receptor antagonist, for which direct comparative data is available.

Introduction

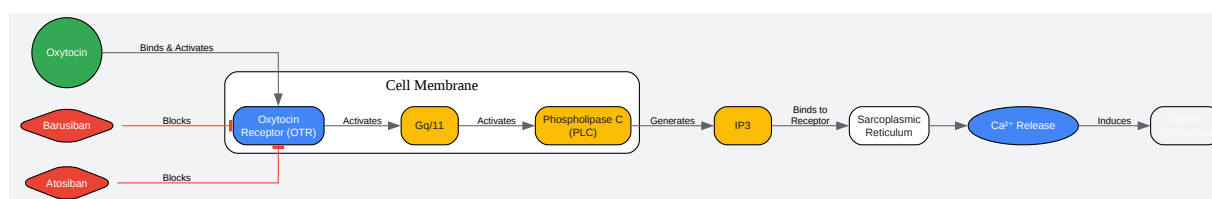
Barusiban and atosiban are both peptide analogs of oxytocin that function as competitive antagonists at the oxytocin receptor (OTR). Their primary therapeutic application is as tocolytic agents to suppress preterm labor by inhibiting oxytocin-induced uterine contractions. While both compounds target the OTR, they exhibit distinct pharmacological profiles in terms of receptor affinity, selectivity, potency, and pharmacokinetics. This guide provides a detailed comparison of their performance, supported by experimental data.

Mechanism of Action

Both barusiban and atosiban act by competitively blocking the binding of endogenous oxytocin to its receptor on the surface of myometrial smooth muscle cells. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}), which is a key event for uterine muscle contraction. By blocking the OTR, barusiban and atosiban prevent this signaling cascade, leading to myometrial relaxation.

A key difference in their mechanism lies in their receptor selectivity. Barusiban is a highly selective OTR antagonist, whereas atosiban also exhibits significant affinity for the vasopressin V1a receptor, making it a mixed OTR/V1a antagonist.[1][2]



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Caption: Oxytocin Receptor Signaling Pathway and Antagonist Action.

Quantitative Data Comparison

Receptor Binding Affinity and Selectivity

Barusiban demonstrates a significantly higher affinity and selectivity for the human oxytocin receptor compared to atosiban. Atosiban, in contrast, has a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor.

Compound	Receptor	Binding Affinity (K _i , nM)	Selectivity (OTR/V1a)
Barusiban	OTR	0.64 - 0.8[3][4][5]	~300-fold vs V1aR[3]
V1aR	11[3]		
Atosiban	OTR	20 - 397[3][6]	~0.01 - 0.1 vs V1aR
V1aR	3.5 - 4.7[3][6]		

Functional Potency

In functional assays using isolated myometrial tissue from pregnant women, barusiban was found to be a more potent inhibitor of oxytocin-induced contractions than atosiban.

Compound	Myometrium Source	pA ₂ Value
Barusiban	Preterm	9.76
Term	9.89	
Atosiban	Preterm	7.86
Term	7.81	

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

In Vivo Efficacy and Pharmacokinetics (Cynomolgus Monkey Model)

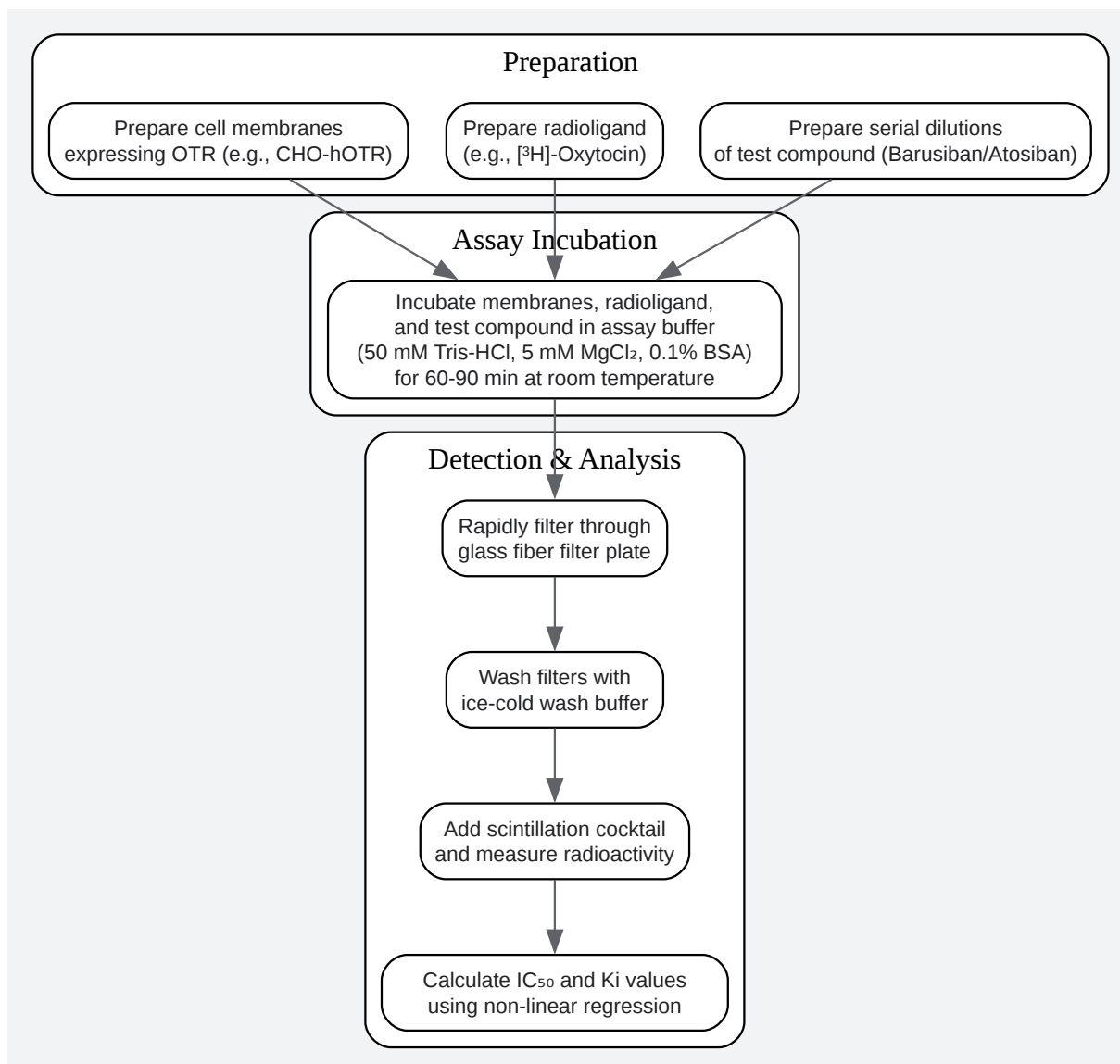
A head-to-head comparison in a cynomolgus monkey model of preterm labor highlighted key differences in the in vivo performance of barusiban and atosiban.

Parameter	Barusiban	Atosiban	Reference
Potency	3-4 times more potent	-	[7][8][9]
Efficacy (% Inhibition)	96-98%	96-98%	[7][8][9]
Onset of Action	0.5 - 1.5 hours	0.5 - 1.5 hours	[7][8][9]
Duration of Action	>13 - 15 hours	1 - 3 hours	[7][8][9]
Half-life ($t_{1/2}$)	1.5 - 2.6 hours	0.5 - 0.7 hours	[8]
Clearance	25 - 66 ml·h ⁻¹ ·kg ⁻¹	539 - 936 ml·h ⁻¹ ·kg ⁻¹	[8]
Volume of Distribution	70 - 159 ml·kg ⁻¹	359 - 640 ml·kg ⁻¹	[8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.



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Caption: Experimental workflow for the OTR radioligand binding assay.

Detailed Methodology:

- **Membrane Preparation:** Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) stably expressing the recombinant human oxytocin receptor.

- **Assay Setup:** In a 96-well plate, cell membranes (10-20 μg protein/well) are incubated with a fixed concentration of a radiolabeled OTR ligand (e.g., [^3H]-Oxytocin) and varying concentrations of the unlabeled test compound (barusiban or atosiban). Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of unlabeled oxytocin (e.g., 1 μM).
- **Incubation:** The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from unbound radioligand.
- **Washing:** The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
- **Detection:** After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

Myometrial Strip Contraction Assay

This ex vivo assay measures the functional potency of antagonists in inhibiting oxytocin-induced muscle contractions.

Detailed Methodology:

- **Tissue Preparation:** Myometrial tissue samples are obtained from biopsies of pregnant women during Cesarean sections. Small strips of myometrium (e.g., $\sim 10 \times 2 \times 2$ mm) are dissected.
- **Mounting:** The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and continuously gassed with 95% O_2 / 5% CO_2 . Each strip is connected to an isometric force transducer to record contractile activity.

- **Equilibration:** The strips are allowed to equilibrate for approximately 1-2 hours, during which they develop spontaneous rhythmic contractions.
- **Agonist Stimulation:** A submaximal concentration of oxytocin is added to the organ bath to induce stable, robust contractions.
- **Antagonist Treatment:** Once stable oxytocin-induced contractions are achieved, the antagonist (barusiban or atosiban) is added in a cumulative, concentration-dependent manner.
- **Data Recording and Analysis:** The force and frequency of contractions are continuously recorded. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude or area under the curve of the contractions. The pA2 value is then calculated to express the potency of the antagonist.

Summary

The experimental data clearly indicates that barusiban is a more potent and selective oxytocin receptor antagonist than atosiban.

- **Affinity and Selectivity:** Barusiban exhibits sub-nanomolar affinity for the OTR and is approximately 300-fold more selective for the OTR over the V1a receptor.[3] Atosiban has a lower affinity for the OTR and is non-selective, showing higher affinity for the V1a receptor.[3][6]
- **Functional Potency:** Barusiban is functionally more potent in inhibiting oxytocin-induced uterine contractions in human myometrial tissue.
- **In Vivo Performance:** In a relevant primate model, barusiban was found to be more potent and to have a significantly longer duration of action compared to atosiban, while demonstrating similar high efficacy and a rapid onset of action.[7][8][9]

These findings suggest that barusiban's pharmacological profile, characterized by high potency, high selectivity, and a long duration of action, may offer advantages in a clinical setting for the management of preterm labor. However, it is important to note that despite promising preclinical data, barusiban did not demonstrate clinical effectiveness in a Phase II trial for preterm labor and its development for this indication was not pursued further.

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